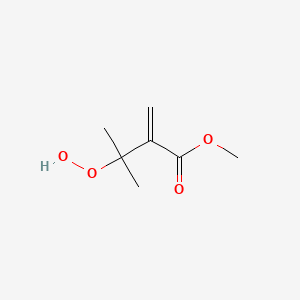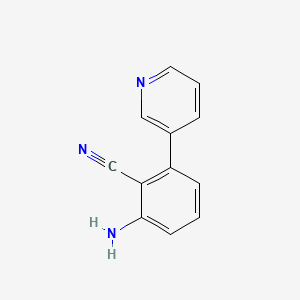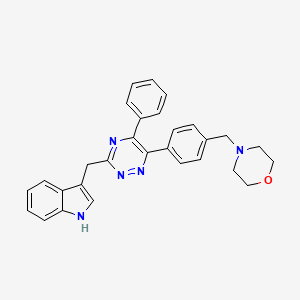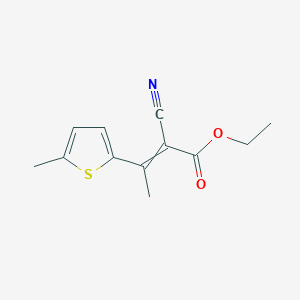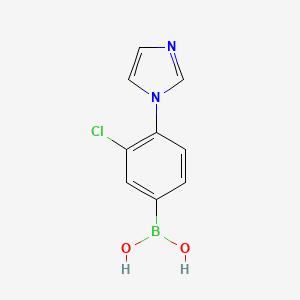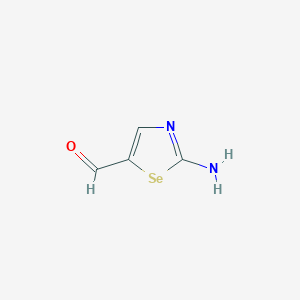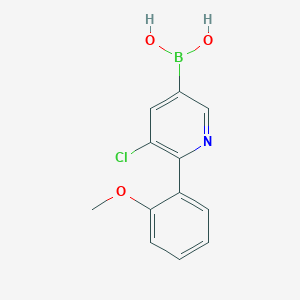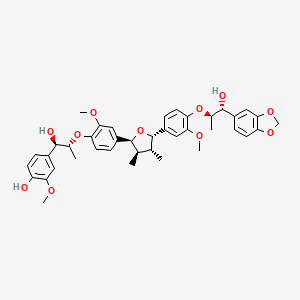
4-O-Demethylmanassantin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Demethylmanassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It is known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Demethylmanassantin B involves several steps, including the preparation of intermediate compounds. One common approach is the hydroxylation of the distal phenyl rings of manassantin B to obtain this compound. This process typically involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-O-Demethylmanassantin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the functional groups, potentially affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions include modified analogues of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
4-O-Demethylmanassantin B has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the structure-activity relationship of lignans and their derivatives.
Biology: The compound is used to investigate cellular responses to hypoxia and the role of HIF-1 in various biological processes.
Medicine: Due to its inhibitory effects on HIF-1, this compound is being explored as a potential therapeutic agent for cancer treatment. .
Mechanism of Action
4-O-Demethylmanassantin B exerts its effects primarily by inhibiting the activity of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Manassantin A: Another dineolignan from Saururus chinensis with similar inhibitory effects on HIF-1.
Manassantin B: The parent compound from which 4-O-Demethylmanassantin B is derived.
Saucerneol G: A lignan with anti-inflammatory and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its inhibitory effects on HIF-1 compared to its parent compound, manassantin B. This makes it a more potent candidate for therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C40H46O11 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
4-[(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C40H46O11/c1-21-22(2)40(28-11-15-32(35(19-28)46-7)50-24(4)38(43)26-9-13-30-36(17-26)48-20-47-30)51-39(21)27-10-14-31(34(18-27)45-6)49-23(3)37(42)25-8-12-29(41)33(16-25)44-5/h8-19,21-24,37-43H,20H2,1-7H3/t21-,22-,23-,24-,37+,38+,39+,40+/m1/s1 |
InChI Key |
WQSGIPAMJXWYGZ-NPIUFYBCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


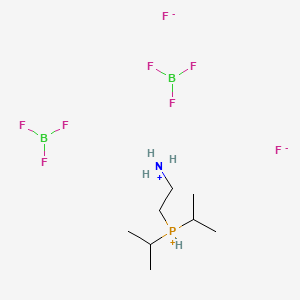
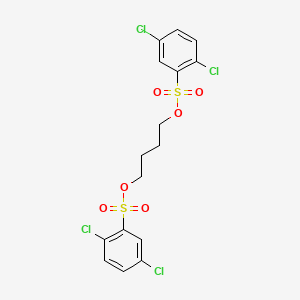
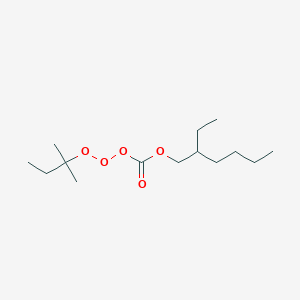
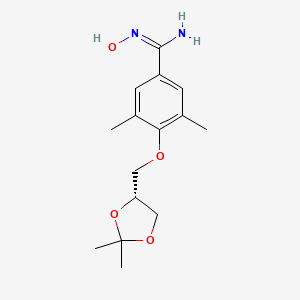
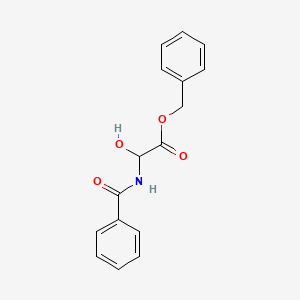
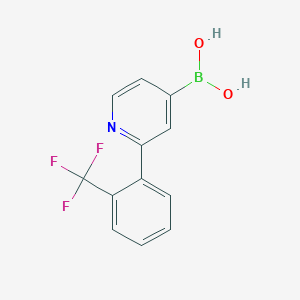
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
